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Compound of Interest

Compound Name: Cyclononanone

Cat. No.: B1595960 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Cyclononanone, a nine-membered cyclic ketone, serves as a substrate for a specific class of

enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the

insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a

lactone. This biotransformation is of significant interest in synthetic organic chemistry and drug

development due to the high chemo-, regio-, and enantioselectivity exhibited by these

enzymes, offering a green alternative to chemical oxidation methods.

One of the most well-characterized BVMOs capable of acting on a broad range of cyclic

ketones is Cyclopentadecanone Monooxygenase (CPDMO), originally isolated from

Pseudomonas sp. strain HI-70. While this enzyme shows high affinity for larger ring ketones

like cyclopentadecanone, its substrate scope extends to other ring sizes. These application

notes provide an overview of the enzymatic reaction, quantitative data (where available), and

detailed protocols for enzyme production, purification, and activity assays involving

cyclononanone.

Enzymatic Reaction
The primary enzymatic reaction involving cyclononanone is a Baeyer-Villiger oxidation

catalyzed by a BVMO, such as CPDMO. The overall reaction is as follows:
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Cyclononanone + NADPH + H⁺ + O₂ → 1-Oxa-2-cyclodecanone + NADP⁺ + H₂O

This reaction utilizes molecular oxygen and a nicotinamide cofactor (NADPH) to yield the

corresponding lactone, 1-oxa-2-cyclodecanone (also known as nonanolactone).

Data Presentation
Quantitative kinetic data for the enzymatic reaction of Cyclopentadecanone Monooxygenase

(CPDMO) with cyclononanone is not readily available in the reviewed literature. However,

substrate profiling studies on CPDMO have been conducted. The following table provides a

template for summarizing key quantitative data, which can be populated upon experimental

determination. For comparison, the known kinetic parameters for the optimal substrate,

cyclopentadecanone, are included.

Substra
te

Enzyme Km (µM)
kcat
(s⁻¹)

Vmax
(U/mg)

Optimal
pH

Optimal
Temper
ature
(°C)

Referen
ce

Cyclonon

anone
CPDMO

Data not

available

Data not

available

Data not

available
~9.0 ~40 [1]

Cyclopen

tadecano

ne

CPDMO 5.8 - 3.94 9.0 40 [1]

Note: The specific activity of purified CPDMO towards cyclopentadecanone is 3.94

µmol/min/mg protein[1].

Experimental Protocols
Expression and Purification of Recombinant
Cyclopentadecanone Monooxygenase (CPDMO)
This protocol describes the overexpression of the cpdB gene (encoding CPDMO) from

Pseudomonas sp. strain HI-70 in Escherichia coli and subsequent purification of the enzyme.

Materials:
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E. coli BL21(DE3) cells

pET expression vector containing the cpdB gene

Luria-Bertani (LB) medium

Ampicillin (or other appropriate antibiotic)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Tris-HCl buffer (20 mM, pH 7.2)

NaCl

Fast Protein Liquid Chromatography (FPLC) system

Anion exchange column (e.g., Mono Q)

Size-exclusion chromatography column (e.g., Superose 6 or Sephacryl S200)

Protocol:

Transformation: Transform the pET expression vector containing the cpdB gene into

competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing

the appropriate antibiotic and incubate overnight at 37°C.

Inoculum Preparation: Inoculate a single colony into 50 mL of LB medium with the

corresponding antibiotic and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C

with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to incubate the culture for 4-16 hours at a lower temperature (e.g., 16-25°C) to

enhance the yield of soluble protein.

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
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Cell Lysis: Resuspend the cell pellet in 20 mM Tris-HCl buffer (pH 7.2). Lyse the cells by

sonication or using a French press.

Clarification: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to remove cell

debris.

Purification using FPLC:

Load the clarified supernatant onto an anion exchange column (e.g., Mono Q) pre-

equilibrated with 20 mM Tris-HCl buffer (pH 7.2).

Wash the column with the equilibration buffer.

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

Collect fractions and assay for CPDMO activity.

Pool the active fractions and concentrate them.

Further purify the protein using a size-exclusion chromatography column (e.g., Superose 6

or Sephacryl S200) to obtain a homogeneous enzyme preparation[1].

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its purity and

molecular weight (approximately 64 kDa). Determine the protein concentration using a

standard method like the Bradford assay.

Spectrophotometric Assay for CPDMO Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of

CPDMO by monitoring the oxidation of NADPH at 340 nm.

Materials:

Purified CPDMO enzyme

Tris-HCl buffer (50 mM, pH 9.0)

NADPH stock solution (e.g., 10 mM in buffer)
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Cyclononanone stock solution (e.g., 100 mM in a water-miscible organic solvent like n-

propanol or DMSO)

UV-Vis spectrophotometer

Protocol:

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture containing:

50 mM Tris-HCl buffer (pH 9.0)

0.1 mM NADPH

An appropriate amount of purified CPDMO enzyme (e.g., 10-50 µg)

Initiation of Reaction: Start the reaction by adding a small volume (e.g., 1-10 µL) of the

cyclononanone stock solution to the reaction mixture. The final concentration of

cyclononanone can be varied to determine kinetic parameters.

Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time

at a constant temperature (e.g., 25°C or the optimal temperature of 40°C).

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of

NADPH at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹). One unit (U) of enzyme activity is defined as the

amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the

specified conditions.

Whole-Cell Biotransformation of Cyclononanone
This protocol outlines a method for the bioconversion of cyclononanone to 1-oxa-2-

cyclodecanone using whole E. coli cells expressing CPDMO.

Materials:

E. coli BL21(DE3) cells harboring the pET-cpdB plasmid

LB medium with appropriate antibiotic
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IPTG

Buffer (e.g., Tris-HCl or phosphate buffer, pH 7-8)

Cyclononanone

Glucose (as a co-substrate for cofactor regeneration)

Organic solvent for extraction (e.g., ethyl acetate)

Gas chromatography-mass spectrometry (GC-MS) for product analysis

Protocol:

Cell Culture and Induction: Grow and induce the E. coli cells expressing CPDMO as

described in the expression protocol (steps 1-4).

Cell Harvesting and Preparation: Harvest the induced cells by centrifugation and wash them

with buffer. Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g.,

OD₆₀₀ of 10-50).

Biotransformation Reaction:

In a reaction vessel, combine the cell suspension with glucose (e.g., 1-2% w/v).

Add cyclononanone to the desired final concentration (e.g., 1-10 mM). The substrate can

be added directly or dissolved in a minimal amount of a water-miscible solvent.

Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) with shaking for a

defined period (e.g., 24-48 hours).

Extraction: After the reaction, acidify the mixture to pH 2-3 and extract the product with an

equal volume of an organic solvent like ethyl acetate.

Analysis: Analyze the organic extract by GC-MS to identify and quantify the formation of 1-

oxa-2-cyclodecanone.
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Enzymatic Reaction Workflow
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Caption: Workflow of the Baeyer-Villiger oxidation of cyclononanone.

Experimental Workflow for Enzyme Production and
Assay
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Caption: Overall experimental workflow for CPDMO production and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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